molecular formula C27H25NO7 B11049208 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11049208
M. Wt: 475.5 g/mol
InChI Key: UGHKLGHMKPONKH-UHFFFAOYSA-N
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Description

3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of chromenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include chromenyl derivatives and substituted phenyl compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining chromenyl derivatives with substituted phenyl compounds under acidic or basic conditions.

    Amidation Reactions: Formation of the amide bond through the reaction of carboxylic acids or their derivatives with amines.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents such as hydroxylating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antioxidant, or anticancer properties. Research may focus on its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE
  • 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-METHYLPROPANAMIDE

Uniqueness

The uniqueness of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H25NO7/c1-33-18-10-7-16(8-11-18)15-28-24(30)14-20(17-9-12-23(34-2)21(29)13-17)25-26(31)19-5-3-4-6-22(19)35-27(25)32/h3-13,20,29,31H,14-15H2,1-2H3,(H,28,30)

InChI Key

UGHKLGHMKPONKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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